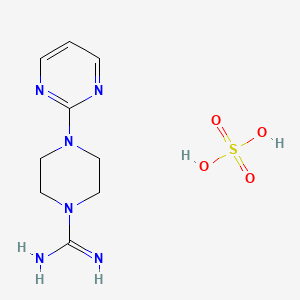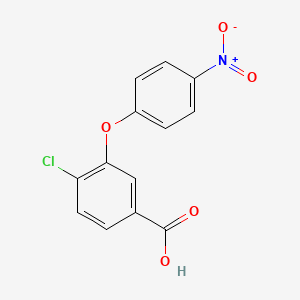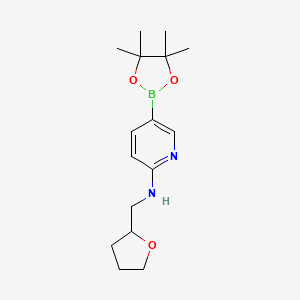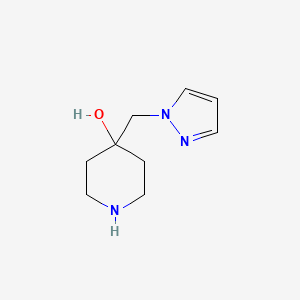
methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate
Overview
Description
The compound “methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate” is an organic molecule that contains a trifluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with three fluorine atoms attached . The presence of fluorine atoms can significantly affect the chemical properties of the compound, including its reactivity and interactions with other molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a trifluorophenyl group with an appropriate precursor to the “methyl (2S)-2-acetamido-3-propanoate” part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a trifluorophenyl group attached to a propanoate backbone. The trifluorophenyl group is a type of aromatic ring, which is a stable, cyclic arrangement of atoms that is often found in organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluorophenyl group could potentially undergo various types of reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluorophenyl group could impart certain properties, such as increased stability or altered reactivity .Scientific Research Applications
Photoreactions of Related Compounds
The study of photoreactions of flutamide, a drug similar in structure to methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate, reveals how different solvents can influence the photoreactivity and final products of such compounds. For instance, in acetonitrile, flutamide undergoes photo-induced nitro–nitrite rearrangement leading to the formation of o-nitrophenol derivatives. In contrast, when in 2-propanol, the photoreduction of the nitro group followed by solvolysis of the trifluoromethyl group occurs, demonstrating a solvent-induced pathway diversity which could be relevant for compounds with similar structures (Watanabe, Fukuyoshi, & Oda, 2015).
Synthesis and Applications in Medicine
Certain derivatives of similar compounds have demonstrated selective antitumor activities, indicating the potential utility of these compounds in medical applications. For example, derivatives synthesized from L-tyrosine methyl ester showed selective antitumor activities, suggesting a structural influence on biological activity, which might be applicable for the synthesis and application of methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate in similar contexts (Xiong Jing, 2011).
Novel Synthesis Methods
The Sharpless asymmetric epoxidation method has been utilized for synthesizing compounds with structures related to methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate. This indicates a potential methodology for synthesizing and modifying such compounds to explore their applications in various scientific fields (Anil, Altundas, & Kara, 2019).
Herbicide Application
Compounds structurally similar to methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate have been studied for their herbicidal properties. Dichlofop-methyl, for instance, is a selective herbicide whose mode of action and effects on plant physiology have been extensively studied, providing insights into the potential agricultural applications of structurally related compounds (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c1-6(17)16-10(12(18)19-2)5-7-8(13)3-4-9(14)11(7)15/h3-4,10H,5H2,1-2H3,(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUUKCKZALPUCA-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=C(C=CC(=C1F)F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=C(C=CC(=C1F)F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-acetamido-3-(2,3,6-trifluorophenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine](/img/structure/B1406859.png)







![tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B1406870.png)
![Sodium;[4-[(carbamothioylhydrazinylidene)methyl]anilino]methanesulfonate;hydrate](/img/structure/B1406871.png)
![2-methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B1406873.png)